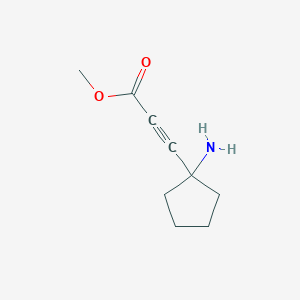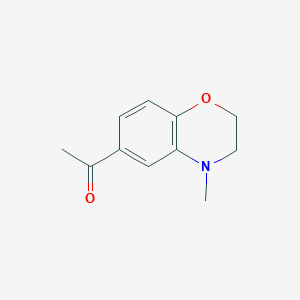
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a methoxymethyl group and a boron-containing dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include mild temperatures and the use of base reagents to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted cyclopropyl derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials and polymers, where its unique reactivity can be harnessed for specific applications.
作用机制
The mechanism of action of 2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds, which can undergo various transformations. The boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the cyclopropyl ring.
相似化合物的比较
Similar Compounds
Cyclopropylboronic acid: Similar in structure but lacks the methoxymethyl and dioxaborolane groups.
Pinacol boronic esters: Commonly used in organic synthesis but have different reactivity profiles.
Cyclopropylmethyl boronic acid: Shares the cyclopropyl and boronic acid moieties but differs in the substituents.
Uniqueness
2-(1-(Methoxymethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl ring with a methoxymethyl group and a boron-containing dioxaborolane moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.
属性
分子式 |
C11H21BO3 |
|---|---|
分子量 |
212.10 g/mol |
IUPAC 名称 |
2-[1-(methoxymethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-9(2)10(3,4)15-12(14-9)11(6-7-11)8-13-5/h6-8H2,1-5H3 |
InChI 键 |
VXFLZKFLUABUNT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


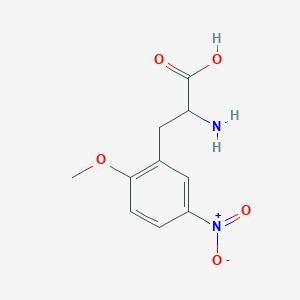
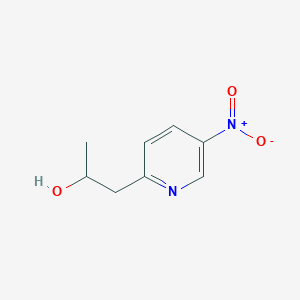
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

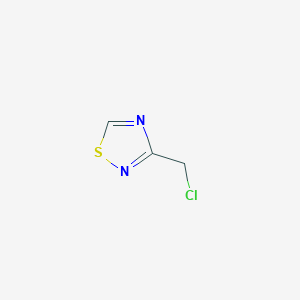
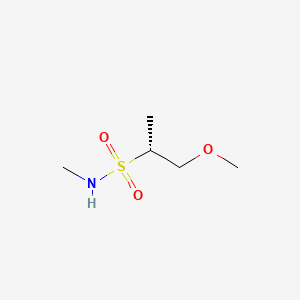
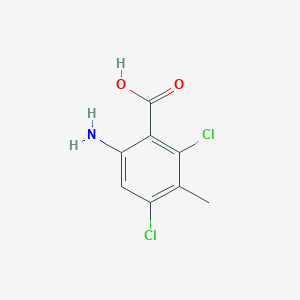
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)

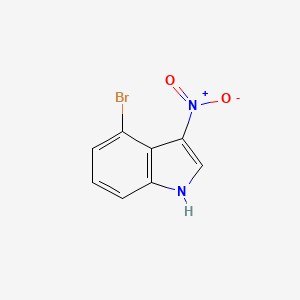
![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
